GGFG-Eribulin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H77N5O15 |

|---|---|

Molecular Weight |

1048.2 g/mol |

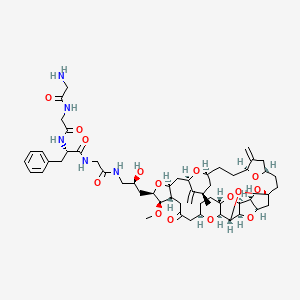

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C55H77N5O15/c1-28-16-34-10-12-39-29(2)17-36(68-39)14-15-55-23-44-50(74-55)51-52(73-44)53(75-55)49-40(72-51)13-11-35(70-49)19-32(61)20-37-42(22-41(69-34)30(28)3)71-43(48(37)67-4)21-33(62)25-57-46(64)26-59-54(66)38(18-31-8-6-5-7-9-31)60-47(65)27-58-45(63)24-56/h5-9,28,33-44,48-53,62H,2-3,10-27,56H2,1,4H3,(H,57,64)(H,58,63)(H,59,66)(H,60,65)/t28-,33+,34+,35-,36+,37+,38+,39+,40+,41-,42+,43-,44-,48-,49+,50+,51+,52-,53+,55+/m1/s1 |

InChI Key |

BFAHLLXWIZBBST-KOXGGNCWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to GGFG-Eribulin: Mechanism of Action on Microtubule Dynamics and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent (MTA) with a distinct mechanism of action.[1][2] In the context of antibody-drug conjugates (ADCs), Eribulin is often attached to a monoclonal antibody via a cleavable linker, such as the GGFG (Gly-Gly-Phe-Gly) tetrapeptide. GGFG-Eribulin represents the payload component of such an ADC, designed for targeted delivery to cancer cells.[3][4][5]

The GGFG linker is engineered for stability in systemic circulation and for efficient cleavage by lysosomal proteases, like Cathepsin B, which are often upregulated in the tumor microenvironment. Upon internalization of the ADC and cleavage of the linker, the active Eribulin warhead is released into the cytoplasm, where it exerts its potent cytotoxic effects.

This technical guide provides an in-depth examination of the molecular mechanisms through which released Eribulin modulates microtubule dynamics, induces cell cycle arrest, and ultimately leads to apoptotic cell death. It includes quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the critical pathways and workflows.

Core Mechanism: Eribulin's Unique Interaction with Microtubules

Unlike other well-known MTAs such as taxanes (stabilizers) and vinca alkaloids (destabilizers), Eribulin exhibits a novel inhibitory mechanism. It primarily targets the plus ends of microtubules, suppressing the growth phase without significantly affecting the shortening (depolymerization) phase. This "end-poisoning" mechanism involves Eribulin binding to a limited number of high-affinity sites on β-tubulin at the microtubule plus ends.

This interaction leads to the sequestration of tubulin into non-functional aggregates, effectively depleting the pool of available tubulin heterodimers required for microtubule elongation. The result is an irreversible mitotic blockade, disrupting the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

Visualizing the Mechanism of Action

The following diagram illustrates the pathway from Eribulin's interaction with tubulin to the induction of apoptosis.

References

- 1. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

The Rationale for Utilizing Eribulin as a Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eribulin, a synthetic analog of the marine natural product halichondrin B, has emerged as a compelling payload for antibody-drug conjugates (ADCs) due to its unique mechanism of action and favorable safety profile. Unlike other microtubule-targeting agents, Eribulin exhibits a distinct mode of tubulin binding that leads to irreversible mitotic blockade and potent antitumor activity.[1][2] Furthermore, its ability to modulate the tumor microenvironment, overcome drug resistance, and induce immunogenic cell death presents significant advantages in the context of targeted cancer therapy. This guide provides an in-depth technical overview of the rationale for using Eribulin as an ADC payload, supported by preclinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Eribulin's Unique Mechanism of Action: Beyond a Simple Microtubule Inhibitor

Eribulin's primary mechanism of action is the inhibition of microtubule dynamics, a crucial process for cell division. However, its interaction with tubulin is distinct from that of other classes of microtubule inhibitors like taxanes and vinca alkaloids.

1.1. End-Poisoning of Microtubules: Eribulin binds with high affinity to the plus ends of microtubules, effectively "poisoning" them and suppressing their growth phase without significantly affecting the shortening phase.[3][4] This leads to the sequestration of tubulin into nonproductive aggregates, disruption of the mitotic spindle, and ultimately, prolonged mitotic blockage and apoptotic cell death.[1]

1.2. Irreversible Mitotic Blockade: A key feature of Eribulin is its ability to induce an irreversible mitotic blockade. This implies that even transient exposure of cancer cells to Eribulin can lead to their eventual demise, a desirable characteristic for an ADC payload that is released intracellularly over time.

1.3. Overcoming Drug Resistance: Eribulin has demonstrated efficacy in tumor models that are resistant to other microtubule-targeting agents, such as those with overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance. This suggests that Eribulin-based ADCs could be effective in patients who have failed previous chemotherapy regimens.

Modulation of the Tumor Microenvironment

Beyond its direct cytotoxic effects on tumor cells, Eribulin has been shown to favorably modulate the tumor microenvironment (TME), which can enhance its therapeutic efficacy and potentially synergize with other therapies.

2.1. Vascular Remodeling: Preclinical studies have demonstrated that Eribulin can induce vascular remodeling within the tumor. This leads to increased tumor perfusion and can alleviate hypoxia, a condition known to promote tumor progression and resistance to therapy. Improved vascular function can also enhance the delivery of the ADC itself and other co-administered therapies to the tumor core.

2.2. Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been shown to reverse the EMT process, a key driver of tumor metastasis and drug resistance. It can induce a phenotypic shift from a mesenchymal to an epithelial state, making cancer cells less invasive and more susceptible to therapy.

2.3. Induction of Immunogenic Cell Death (ICD): Eribulin is capable of inducing ICD, a form of apoptosis that stimulates an antitumor immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and HMGB1, which can activate dendritic cells and promote the priming of T-cell-mediated antitumor immunity. This property makes Eribulin an attractive payload for combination therapies with immune checkpoint inhibitors.

Eribulin as an ADC Payload: Preclinical Evidence

The unique properties of Eribulin have led to its successful incorporation into several investigational ADCs, with promising preclinical results. Two notable examples are BB-1701 and MORAb-202.

3.1. Linker Chemistry: Both BB-1701 and MORAb-202 utilize a cleavable linker, typically a valine-citrulline (VC) peptide, which is designed to be stable in circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsin B, upon internalization into the target cancer cell. This ensures the specific release of the Eribulin payload within the tumor cell. The linker often includes a self-immolative p-aminobenzylcarbamate (PABC) spacer to facilitate the release of the unmodified, fully active drug.

3.2. Potent In Vitro Cytotoxicity: Eribulin-based ADCs have demonstrated potent and specific cytotoxicity against a range of cancer cell lines with varying levels of target antigen expression.

| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| BB-1701 | NCI-N87 (HER2-high) | HER2 | ~0.28 (in co-culture) | |

| BT-474 (HER2-high) | HER2 | Data not specified | ||

| NUGC-3 (HER2-low) | HER2 | Data not specified | ||

| MORAb-202 | Various FRA-positive cell lines | Folate Receptor Alpha (FRA) | 0.001 - 23 | |

| FRA-negative cell lines | Folate Receptor Alpha (FRA) | >100 |

3.3. Significant Bystander Effect: A crucial advantage of Eribulin as a payload is its ability to induce a potent bystander effect. Once released from the target cell, the membrane-permeable Eribulin can diffuse into neighboring antigen-negative tumor cells and kill them. This is particularly important in tumors with heterogeneous antigen expression, a common clinical scenario. For instance, in a co-culture of HER2-high and HER2-null cells, BB-1701 demonstrated significant cytotoxicity at low concentrations, indicating a strong bystander effect.

3.4. In Vivo Antitumor Efficacy: Eribulin-based ADCs have shown robust and durable antitumor activity in various xenograft models, including those resistant to other therapies.

| ADC | Xenograft Model | Efficacy | Reference |

| BB-1701 | NCI-N87 (gastric cancer) | Tumor growth suppression | |

| BT-474 (breast cancer) | Tumor growth suppression | ||

| HER2-low breast cancer PDX | Tumor regression at ≥3 mg/kg | ||

| MORAb-202 | FRA-positive TNBC PDX | Higher antitumor activity vs. free Eribulin | |

| FRA-positive xenografts | Robust and durable antitumor response |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate Eribulin-based ADCs.

4.1. ADC Conjugation:

-

Antibody Reduction: The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a buffer such as PBS at a neutral pH. This process cleaves interchain disulfide bonds to generate free thiol groups for conjugation.

-

Linker-Payload Attachment: The maleimide-functionalized linker-payload (e.g., maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl-eribulin) is dissolved in an organic solvent like DMA and added to the reduced antibody solution. The maleimide group reacts with the free thiols to form a stable thioether bond.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody fragments. The drug-to-antibody ratio (DAR) is determined using techniques like hydrophobic interaction chromatography (HIC).

4.2. In Vitro Cytotoxicity Assay (MTT/CCK-8):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

ADC Treatment: The ADC is serially diluted and added to the cells. Control wells receive vehicle or a non-targeting ADC.

-

Incubation: The plates are incubated for a period of 48 to 144 hours.

-

Viability Assessment: A viability reagent such as MTT or CCK-8 is added to each well. The absorbance is measured using a plate reader, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression model.

4.3. Bystander Effect Assay (Co-culture):

-

Cell Labeling: The antigen-negative cell line is labeled with a fluorescent protein (e.g., mCherry or GFP) to distinguish it from the antigen-positive cells.

-

Co-culture Seeding: The antigen-positive and fluorescently labeled antigen-negative cells are seeded together in 96-well plates.

-

ADC Treatment and Incubation: The co-culture is treated with the ADC as described in the cytotoxicity assay.

-

Viability Assessment: The viability of the antigen-negative cells is specifically measured by quantifying the fluorescence signal. A decrease in fluorescence indicates bystander killing.

4.4. In Vivo Xenograft Studies:

-

Tumor Implantation: Human cancer cells are suspended in a solution like Matrigel and injected subcutaneously into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.

-

ADC Administration: Once the tumors reach a specified size, the mice are treated with the ADC, typically via intravenous injection.

-

Tumor Growth Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Efficacy Evaluation: Antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

4.5. Immunogenic Cell Death (ICD) Marker Analysis:

-

ATP Release: ATP levels in the cell culture supernatant are measured using a bioluminescence-based assay. An increase in extracellular ATP is an early indicator of ICD.

-

Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface is detected by flow cytometry using a CRT-specific antibody.

-

HMGB1 Release: The release of High Mobility Group Box 1 (HMGB1) into the culture medium is quantified by ELISA.

Signaling Pathways and Experimental Workflows

5.1. Eribulin's Mechanism of Action and Downstream Effects

Caption: Eribulin-ADC internalization, payload release, and downstream effects.

5.2. Experimental Workflow for Preclinical Evaluation of Eribulin-ADCs

Caption: Workflow for preclinical development and evaluation of Eribulin-ADCs.

Conclusion

Eribulin's distinct mechanism of microtubule inhibition, coupled with its ability to modulate the tumor microenvironment, overcome drug resistance, and induce an immune response, provides a strong rationale for its use as a payload in antibody-drug conjugates. Preclinical data from Eribulin-based ADCs like BB-1701 and MORAb-202 have demonstrated potent and specific antitumor activity, a significant bystander effect, and favorable safety profiles. These findings underscore the potential of Eribulin to be a cornerstone of next-generation ADC therapies, offering new hope for patients with difficult-to-treat cancers. Further clinical investigation of these promising agents is warranted.

References

- 1. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bystander Effect of Eribulin-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in oncology is increasingly attributed not only to their direct, antigen-dependent tumor cell killing but also to their ability to eradicate neighboring antigen-negative cancer cells. This phenomenon, known as the bystander effect, is a critical attribute for achieving robust and durable anti-tumor responses, particularly in the context of heterogeneous tumors. Eribulin, a potent microtubule dynamics inhibitor, has emerged as a promising payload for ADCs, demonstrating a significant bystander killing capacity. This technical guide provides an in-depth investigation into the bystander effect of Eribulin-based ADCs, detailing its underlying mechanisms, experimental evaluation, and key quantitative data from preclinical studies.

Eribulin: A Unique Microtubule-Targeting Payload

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, functions as a potent inhibitor of microtubule dynamics.[1] Its mechanism of action is distinct from other tubulin-targeting agents like taxanes and vinca alkaloids. Eribulin primarily inhibits the growth phase of microtubules without affecting the shortening phase.[1][2] It binds with high affinity to the plus ends of microtubules, suppressing dynamic instability and leading to prolonged mitotic arrest, which ultimately triggers apoptosis.[2][3] This unique mechanism may contribute to its activity in overcoming resistance to other microtubule inhibitors.

The Mechanism of the Bystander Effect in ADCs

The bystander effect of an ADC is contingent on the properties of both its linker and its cytotoxic payload. For a significant bystander effect to occur, the ADC must possess a cleavable linker that releases the payload in a form that can permeate the cell membrane.

The process begins with the ADC binding to a specific antigen on the surface of a target cancer cell (antigen-positive, Ag+). Following internalization, the ADC is trafficked to the lysosome, where enzymatic cleavage of the linker releases the Eribulin payload. Due to its physicochemical properties, the released Eribulin can then diffuse out of the antigen-positive cell and into the tumor microenvironment, where it can be taken up by adjacent antigen-negative (Ag-) tumor cells, inducing a cytotoxic effect. This indirect killing of neighboring cancer cells is the essence of the bystander effect.

Preclinical Evidence for the Bystander Effect of Eribulin-Based ADCs

Two notable examples of Eribulin-based ADCs that have demonstrated a potent bystander effect in preclinical studies are MORAb-202 and BB-1701.

MORAb-202 is an ADC composed of the anti-folate receptor alpha (FRα) antibody farletuzumab conjugated to Eribulin via a cathepsin B-cleavable valine-citrulline linker. Studies have shown that MORAb-202 is highly cytotoxic to FRα-positive cells and exhibits a significant bystander killing of FRα-negative cells in co-culture models.

BB-1701 is another ADC that utilizes a humanized anti-HER2 monoclonal antibody, trastuzumab, linked to Eribulin. Preclinical data for BB-1701 has confirmed its potent and specific cytotoxicity against HER2-expressing cancer cells and a significant bystander effect on HER2-negative cells in both in vitro co-culture and in vivo xenograft models.

Quantitative Analysis of the Bystander Effect

The following tables summarize the key quantitative data from preclinical studies of MORAb-202 and BB-1701, illustrating the potency of the bystander effect.

Table 1: In Vitro Cytotoxicity and Bystander Effect of Eribulin-Based ADCs

| ADC | Target | Antigen-Positive Cell Line | Antigen-Negative Cell Line | In Vitro Assay | IC50 on Ag+ Cells | IC50 on Ag- Cells (Monoculture) | IC50 on Ag- Cells (Co-culture) | Fold Increase in Bystander Potency |

| MORAb-202 | FRα | FRA-positive cell lines | FRA-negative cell lines | Co-culture | 0.001–23 nM | >100 nM | - | >140-fold |

| MORAb-202 | FRα | NLG-IGROV-1 | NLR-HL-60 | Co-culture | - | >100-fold higher than co-culture | 2.399 x 10⁻¹⁰ M | >100-fold |

| BB-1701 | HER2 | NCI-N87 (HER2-high) | U87MG (HER2-null) | Co-culture | - | - | ~0.28 nM | Significant |

| BB-1701 | HER2 | SK-BR-3 (HER2-high) | NUGC3-Luc (HER2-low) | Co-culture | - | - | - | Significant |

Table 2: In Vivo Antitumor Activity of Eribulin-Based ADCs in Mixed-Tumor Models

| ADC | Target | Xenograft Model | Dosing | Outcome |

| MORAb-202 | FRα | High FRα-expressing TNBC PDX | 5 mg/kg, single dose | Long-lasting complete tumor regression (4/8 mice) |

| MORAb-202 | FRα | Low FRα-expressing TNBC PDX | 5 mg/kg, single dose | Partial tumor responses |

| BB-1701 | HER2 | Co-inoculated HER2-high and HER2-low xenografts | 1-5 mg/kg, single dose | Effective tumor suppression/regression |

Experimental Protocols for Assessing the Bystander Effect

The two most common in vitro assays to evaluate the bystander effect of ADCs are the co-culture assay and the conditioned medium transfer assay.

Co-culture Bystander Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are grown in the presence of antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

-

Fluorescently labeled Ag- cells (e.g., with GFP or other fluorescent proteins) for easy identification.

-

Eribulin-based ADC and a non-bystander effect ADC as a negative control.

-

96-well cell culture plates.

-

Flow cytometer or high-content imaging system.

-

Cell viability reagents (e.g., Propidium Iodide, DAPI).

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells. Include control wells with only Ag- cells.

-

ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the Eribulin-based ADC. Include an untreated control and a negative control ADC.

-

Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 72-120 hours).

-

Data Acquisition:

-

Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze using a flow cytometer. The fluorescently labeled Ag- cells can be distinguished from the unlabeled Ag+ cells, and their viability can be quantified.

-

High-Content Imaging: Image the plate using a fluorescence microscope. The number of viable fluorescently labeled Ag- cells can be counted.

-

-

Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of the Ag- cells in the untreated control wells.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

-

Eribulin-based ADC.

-

6-well and 96-well cell culture plates.

-

Sterile filters (0.22 µm).

-

Cell viability assay reagents (e.g., MTT, MTS, or CellTiter-Glo®).

Procedure:

-

Generate Conditioned Medium:

-

Seed Ag+ cells in 6-well plates and allow them to adhere.

-

Treat the cells with a high concentration of the Eribulin-based ADC for 48-72 hours.

-

Collect the culture supernatant (conditioned medium).

-

Filter the conditioned medium to remove any cells and debris.

-

-

Treat Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere.

-

Remove the existing medium and replace it with the collected conditioned medium.

-

Include controls of Ag- cells treated with fresh medium and fresh medium containing the free Eribulin payload.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

Quantification: Assess the viability of the Ag- cells using a standard cell viability assay.

Visualizing Key Processes and Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Eribulin, the workflow of a co-culture bystander assay, and the logical relationship of the bystander effect.

Caption: Eribulin's mechanism of action leading to apoptosis.

Caption: Experimental workflow for a co-culture bystander assay.

Caption: The logical progression of the Eribulin-based ADC bystander effect.

Conclusion

The bystander effect is a pivotal mechanism that can significantly enhance the therapeutic efficacy of ADCs, particularly in the challenging landscape of heterogeneous tumors. Eribulin, with its unique mode of action and favorable physicochemical properties, has proven to be an effective payload for inducing a potent bystander effect. The preclinical data for Eribulin-based ADCs such as MORAb-202 and BB-1701 underscore the potential of this strategy to improve patient outcomes. A thorough understanding and robust evaluation of the bystander effect, utilizing detailed experimental protocols as outlined in this guide, are paramount for the successful development of the next generation of highly effective ADC therapeutics.

References

GGFG-Eribulin Antibody-Drug Conjugates: A Technical Guide to Targeting Cancer Cell Surface Antigens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide focuses on the preclinical evaluation of ADCs utilizing the microtubule dynamics inhibitor, eribulin, as a payload. While the tetrapeptide linker Gly-Gly-Phe-Gly (GGFG) is a known entity in ADC development, designed for cleavage by lysosomal proteases, detailed preclinical data on a specific GGFG-Eribulin ADC is not extensively available in the public domain.

Therefore, this whitepaper will use MORAb-202 (Farletuzumab ecteribulin) as a representative example of an eribulin-based ADC with a protease-cleavable peptide linker. MORAb-202 employs a valine-citrulline (Val-Cit) linker, which, like GGFG, is cleaved by the lysosomal protease Cathepsin B. This functional similarity makes MORAb-202 an excellent model to understand the core principles, experimental evaluation, and mechanism of action of such ADCs.

MORAb-202 is composed of farletuzumab, a humanized monoclonal antibody targeting Folate Receptor Alpha (FRA), linked to eribulin.[1] FRA is an attractive therapeutic target as it is overexpressed in a variety of solid tumors, including ovarian, endometrial, and triple-negative breast cancer, while having limited expression in normal tissues.[2] The eribulin payload is a synthetic analog of the marine natural product halichondrin B, which inhibits microtubule growth, leading to cell cycle arrest and apoptosis.[3]

This guide will provide a comprehensive overview of the preclinical data for MORAb-202, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Cytotoxicity of MORAb-202

The potency of an ADC is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Cell Line | Cancer Type | FRA Expression (MFI Ratio) | MORAb-202 IC50 (nM) | Eribulin IC50 |

| IGROV-1 | Ovarian Cancer | 420 | 1 | No correlation with FRA |

| NCI-H2110 | Lung Cancer | 37 | 74 | No correlation with FRA |

| A431-A3 | Skin Cancer | 7.3 | 2,300 | No correlation with FRA |

| SJSA-1 | Osteosarcoma | 0.95 | >10,000 | No correlation with FRA |

MFI: Mean Fluorescence Intensity. Data compiled from Furuuchi, K., et al. (2021).[4]

A clear correlation was observed between the level of FRA expression and the cytotoxic potency of MORAb-202, whereas the potency of free eribulin did not correlate with FRA expression.[4] This demonstrates the target-specific action of the ADC.

In Vivo Efficacy of MORAb-202 in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of ADCs as they better recapitulate the heterogeneity of human tumors.

| PDX Model | Cancer Type | FRA Expression | Treatment | Antitumor Activity |

| OD-BRE-0631 | Triple-Negative Breast Cancer | Low FRA, Stroma-Rich | MORAb-202 (5 mg/kg, single dose) | Significant antitumor activity |

| OD-BRE-0631 | Triple-Negative Breast Cancer | Low FRA, Stroma-Rich | Eribulin (3.2 mg/kg, MTD) | Superior to MORAb-202 at 5 mg/kg, but with significant body weight loss |

| IM-BRE-0563 | Triple-Negative Breast Cancer | High FRA | MORAb-202 (5 mg/kg, single dose) | Long-lasting tumor regression; Complete response in 4/8 mice |

| NCI-H2110 | Lung Cancer | FRA-Positive | MORAb-202 (10-25 mg/kg, single dose) | Durable antitumor efficacy |

MTD: Maximum Tolerated Dose. Data compiled from Furuuchi, K., et al. (2021) and Patsnap Synapse.

These studies highlight the durable antitumor response elicited by MORAb-202, particularly in tumors with high target antigen expression. A single administration of MORAb-202 led to long-lasting tumor regression, outperforming the equivalent molar dose of free eribulin.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the determination of an ADC's IC50 value using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).

Materials:

-

Target (Antigen-Positive, Ag+) and control (Antigen-Negative, Ag-) cancer cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Antibody-Drug Conjugate (e.g., MORAb-202).

-

Control articles: unconjugated antibody, isotype control ADC, free cytotoxic payload.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

-

Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells.

-

Incubation: Incubate the plate for a period that allows for several cell doubling times (e.g., 72-144 hours).

-

Viability Assessment (MTT Assay Example):

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the establishment of PDX models to evaluate the antitumor activity of an ADC.

Materials:

-

Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) mice).

-

Fresh, sterile patient tumor tissue.

-

Surgical tools.

-

ADC (e.g., MORAb-202) and vehicle control.

-

Digital calipers.

Procedure:

-

Tumor Implantation: Implant a small fragment of the patient's tumor tissue subcutaneously into the flank of an immunodeficient mouse (P0 generation).

-

Tumor Growth and Passaging: Monitor the mouse for tumor growth. Once the tumor reaches a specified volume (e.g., 1000 mm³), harvest the tumor and passage it into a new cohort of mice (P1 generation) for expansion. A working stock of the tumor is typically established at the P2 passage.

-

Cohort Establishment: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the ADC (e.g., MORAb-202 intravenously) and vehicle control according to the planned dosing schedule (e.g., single dose or multiple doses).

-

Tumor Measurement and Monitoring: Measure tumor volumes with digital calipers up to three times a week. Monitor the body weight and overall health of the mice.

-

Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage reduction in the mean volume of treated tumors relative to the mean volume of control tumors.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cells.

-

Antigen-negative (Ag-) cells, labeled with a fluorescent protein (e.g., GFP) for differentiation.

-

ADC and control articles.

-

96-well plates.

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells into the same wells of a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Also, seed monocultures of each cell type as controls.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and controls.

-

Incubation: Incubate the plates for 72-144 hours.

-

Data Acquisition: Image the plates using a fluorescence microscope to count the number of viable fluorescent Ag- cells.

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Mandatory Visualization

Caption: Mechanism of Action of MORAb-202.

Caption: Preclinical Experimental Workflow for ADC Evaluation.

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FRA with MORAb-202: Enhancing TNBC Therapy through Antitumor Activity and Bystander Effect [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]

The GGFG Peptide Linker: A Technical Guide to its Discovery, Synthesis, and Application in Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker represents a significant advancement in the field of targeted drug delivery, particularly in the design of antibody-drug conjugates (ADCs). Its design as a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, allows for the specific and efficient release of cytotoxic payloads within cancer cells. This guide provides a comprehensive overview of the GGFG linker, including its discovery, a generalized synthesis protocol, its mechanism of action, and its pivotal role in oncology.

Introduction: The Need for Precision in Drug Delivery

The efficacy of many potent cytotoxic agents is often limited by their systemic toxicity, which curtails the achievable therapeutic window. Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic class that addresses this challenge by combining the tumor-targeting specificity of monoclonal antibodies with the cell-killing potency of small-molecule drugs.[1] The lynchpin of this technology is the linker, which must remain stable in systemic circulation and then efficiently release its payload upon internalization into the target cancer cell.[]

Enzyme-cleavable peptide linkers are a cornerstone of modern ADC design.[3] These linkers are engineered to be substrates for enzymes that are highly active within the lysosomal compartment of cells.[4] The GGFG tetrapeptide is a prime example of such a linker, designed for cleavage by proteases like cathepsin B and L, ensuring payload release is concentrated within the target cell, thereby minimizing off-target toxicity.[1]

Discovery and Rationale

The development of protease-cleavable linkers evolved from the need to improve upon earlier ADC technologies, such as those using acid-labile hydrazone linkers, which showed variable stability. The discovery that lysosomal proteases, particularly cathepsins, are overexpressed in many tumor types provided a clear biological target for linker design.

The GGFG sequence was identified as an effective substrate for these proteases. Studies have shown that cathepsin B and L can effectively recognize and cleave the GGFG motif. This cleavage typically occurs between the phenylalanine (Phe) and the terminal glycine (Gly) residues, initiating a process that leads to the release of the active drug. The design of the GGFG linker was a critical step in the development of highly successful ADCs, offering a balance of plasma stability and efficient intracellular cleavage.

Chemical Synthesis: A Generalized Protocol

The GGFG tetrapeptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of GGFG Peptide

Objective: To synthesize the Fmoc-Gly-Gly-Phe-Gly peptide sequence on a solid support resin.

Materials:

-

2-Chlorotrityl chloride (CTC) resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

DCM (Dichloromethane)

-

DMF (Dimethylformamide)

-

DIEA (N,N-Diisopropylethylamine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

20% Piperidine in DMF

-

Methanol

-

TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (for cleavage cocktail)

Methodology:

-

Resin Loading: The first amino acid (Fmoc-Gly-OH) is attached to the CTC resin. The resin is swelled in DCM, and a solution of Fmoc-Gly-OH and DIEA in DCM is added and agitated for 1-2 hours. The resin is then capped with methanol to block any remaining reactive sites.

-

Fmoc Deprotection: The Fmoc protecting group on the glycine is removed by treating the resin with a 20% piperidine in DMF solution for 20-30 minutes. This exposes the free amine group for the next coupling step. The resin is washed thoroughly with DMF and DCM.

-

Peptide Coupling (Phenylalanine): The next amino acid (Fmoc-Phe-OH) is activated using HBTU and DIEA in DMF. This activated solution is added to the resin and agitated for 1-2 hours to form the peptide bond. The resin is then washed.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated sequentially for the remaining two glycine residues (Fmoc-Gly-OH) to complete the Fmoc-Gly-Gly-Phe-Gly sequence on the resin.

-

Cleavage from Resin: The final peptide is cleaved from the resin support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.

-

Purification and Characterization: The cleaved peptide is precipitated with cold ether, centrifuged, and dried. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Diagram: Generalized Solid-Phase Synthesis of GGFG Peptide

Caption: Generalized workflow for the solid-phase synthesis of the GGFG peptide.

Mechanism of Action: Intracellular Cleavage and Payload Release

The GGFG linker is central to the mechanism of action for many ADCs. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream until its antibody component recognizes and binds to a target antigen on a tumor cell. This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC, forming an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and eventually fuses with a lysosome.

-

Enzymatic Cleavage: The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome create the ideal conditions for linker cleavage. Cathepsin B and other lysosomal proteases recognize the GGFG sequence and hydrolyze the peptide bond, typically between the Phe and Gly residues.

-

Payload Release: Cleavage of the GGFG linker often triggers the collapse of a connected self-immolative spacer (like PABC - p-aminobenzyl carbamate), which then releases the highly potent cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: Once freed, the cytotoxic payload can bind to its intracellular target. For example, payloads like monomethyl auristatin E (MMAE) inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).

Diagram: ADC Internalization and Payload Release via GGFG Linker

Caption: Mechanism of ADC action from cell binding to payload-induced apoptosis.

Quantitative Data Summary

The performance of a linker is defined by its stability in circulation and its efficiency of cleavage at the target site. The GGFG linker has been designed to optimize these parameters.

Table 1: Comparative Stability and Cleavage Data for GGFG Linker

| Parameter | Condition | Result | Significance |

| Plasma Stability | Incubation in human plasma | High stability, with minimal payload release over extended periods (e.g., 1-2% release over 21 days for DS8201a). | Ensures payload remains attached to the antibody in circulation, minimizing systemic toxicity and maximizing drug delivery to the tumor. |

| Enzymatic Cleavage | In vitro assay with Cathepsin B/L | Efficient cleavage of the GGFG sequence. | Confirms the linker is a substrate for the target lysosomal enzymes, enabling effective payload release inside cancer cells. |

| ADC Aggregation | Formulation studies | ADCs using GGFG linkers can exhibit low aggregation rates. | Low aggregation is crucial for drug formulation, stability, and predictable pharmacokinetic behavior. |

| Hydrophobicity | Comparative analysis | Less hydrophobic compared to some other linker-payload combinations. | Reduced hydrophobicity can improve the pharmacokinetic profile and reduce the potential for off-target toxicities. |

Note: Specific quantitative values (e.g., kcat/Km, half-life) are highly dependent on the specific ADC construct (antibody, payload, conjugation site) and the experimental conditions, and are often proprietary. The data presented here are representative of the linker's established characteristics.

Application in Oncology: The Case of a Tubulin Inhibitor Payload

A prominent application of the GGFG linker is in ADCs that deliver highly potent tubulin inhibitors, such as MMAE or deruxtecan (DXd). The signaling pathway initiated by the released payload is a well-understood mechanism of anticancer therapy.

Signaling Pathway: MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that is too toxic to be used as a standalone drug but is highly effective as an ADC payload.

-

Release: Following GGFG cleavage in the lysosome, MMAE is released into the cytoplasm.

-

Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding disrupts microtubule dynamics by inhibiting their polymerization. Microtubules are essential for forming the mitotic spindle, which is required for chromosome segregation during cell division.

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.

-

Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death of the cancer cell.

Diagram: Signaling Pathway of a Released Tubulin Inhibitor (e.g., MMAE)

Caption: Downstream effects of a released MMAE payload, leading to apoptosis.

Conclusion

The GGFG peptide linker is a sophisticated chemical tool that has been instrumental in the success of modern antibody-drug conjugates. Its design, predicated on high plasma stability and specific cleavage by lysosomal proteases, enables the targeted delivery of potent cytotoxic agents directly to tumor cells. This targeted approach enhances the therapeutic index by maximizing on-target efficacy while minimizing systemic toxicity. The continued exploration and optimization of peptide linkers like GGFG are crucial for the development of the next generation of precision cancer therapies.

References

GGFG-Eribulin Conjugates: A Technical Guide to Therapeutic Potential in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic conjugation of potent cytotoxic agents to tumor-targeting monoclonal antibodies, forming Antibody-Drug Conjugates (ADCs), represents a paradigm shift in precision oncology. Eribulin, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with proven efficacy in solid tumors. Its conjugation to antibodies via specialized linkers aims to enhance its therapeutic index by directing its potent cytotoxic activity specifically to cancer cells. This technical guide explores the therapeutic potential of eribulin-based ADCs, with a particular focus on the application of a GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker. While direct and extensive clinical data for an ADC utilizing the GGFG-Eribulin construct is emerging, this document synthesizes available preclinical and clinical findings from structurally related ADCs, alongside a detailed examination of the constituent components, to provide a comprehensive resource for the research and development community.

Introduction: Eribulin and the Rationale for ADC Development

Eribulin mesylate is a non-taxane microtubule inhibitor that functions through a unique mechanism of action. Unlike other tubulin-targeting agents, eribulin inhibits microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into non-productive aggregates.[1] This disruption of microtubule dynamics ultimately results in irreversible mitotic blockade and apoptosis in rapidly dividing cancer cells.[1] Eribulin has demonstrated clinical activity in various solid tumors, including metastatic breast cancer and soft tissue sarcoma.[2]

The development of eribulin-based ADCs is driven by the desire to increase the therapeutic window of this potent cytotoxin. By attaching eribulin to a monoclonal antibody that targets a tumor-associated antigen, the payload can be delivered with greater specificity to the tumor site, thereby minimizing systemic exposure and associated off-target toxicities.[3]

The GGFG Linker: A Cathepsin-Cleavable Linkage System

The linker is a critical component of an ADC, ensuring stability in systemic circulation and facilitating the efficient release of the payload within the target cancer cell. The GGFG tetrapeptide is an enzyme-cleavable linker designed to be selectively processed by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[4]

Mechanism of Cleavage: Both GGFG and the more extensively studied valine-citrulline (Val-Cit) linkers are substrates for cathepsin B, a lysosomal cysteine protease. Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment and the presence of cathepsins lead to the enzymatic cleavage of the peptide linker, releasing the eribulin payload. Some studies suggest that the GGFG linker may be particularly sensitive to cathepsin L, which can also be active in the tumor microenvironment. The GGFG linker is reported to have greater stability in the bloodstream compared to some other cleavable linkers, which helps to minimize premature drug release and enhance safety.

Preclinical and Clinical Data Overview

As of the current literature review, specific and detailed preclinical or clinical trial data for an ADC explicitly named "this compound" is not extensively published. However, significant insights can be drawn from studies of MORAb-202 (farletuzumab ecteribulin), an ADC that utilizes eribulin as its payload conjugated to the anti-folate receptor alpha (FRα) antibody farletuzumab via a cathepsin B-cleavable Val-Cit linker. Given that both GGFG and Val-Cit linkers are cathepsin-cleavable, the data from MORAb-202 provides a valuable surrogate for understanding the potential therapeutic profile of a this compound ADC.

In Vitro Cytotoxicity

Preclinical studies on eribulin-based ADCs have demonstrated potent and specific cytotoxicity against cancer cell lines expressing the target antigen. For instance, MORAb-202 was highly cytotoxic to FRα-positive cells.

| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) of MORAb-202 | Reference |

| IGROV-1 | Ovarian Cancer | High FRα | 1 | |

| NCI-H2110 | Lung Cancer | Moderate FRα | 74 | |

| A431-A3 | Epidermoid Carcinoma | Low FRα | 2300 | |

| SJSA-1 | Osteosarcoma | FRα-negative | >10000 |

In Vivo Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) models have shown significant and durable antitumor responses with eribulin-based ADCs. A single intravenous administration of MORAb-202 in a triple-negative breast cancer (TNBC) PDX model resulted in substantial tumor regression.

| Xenograft Model | Cancer Type | Dosing Regimen (MORAb-202) | Outcome | Reference |

| OD-BRE-0631 (PDX) | TNBC | 5 mg/kg, single IV injection | Significant tumor regression | |

| Human Cancer Xenografts | Various FRα-positive | Single dose | Robust and durable antitumor response |

Clinical Trial Data

A first-in-human Phase 1 study of MORAb-202 in patients with FRα-positive advanced solid tumors demonstrated promising antitumor activity and a manageable safety profile. An expansion cohort of this study in patients with platinum-resistant ovarian cancer (PROC) further supported its efficacy.

| Clinical Trial Phase | Patient Population | Dose Levels (MORAb-202) | Objective Response Rate (ORR) | Key Adverse Events | Reference |

| Phase 1 (Dose Escalation) | Advanced Solid Tumors | 0.3 to 1.2 mg/kg Q3W | 37.5% (6/16 patients) | Leukopenia, neutropenia, interstitial lung disease | |

| Phase 1 (Expansion Cohort 1) | Platinum-Resistant Ovarian Cancer | 0.9 mg/kg Q3W | 25.0% | Interstitial lung disease/pneumonitis, nausea, pyrexia | |

| Phase 1 (Expansion Cohort 2) | Platinum-Resistant Ovarian Cancer | 1.2 mg/kg Q3W | 52.4% | Interstitial lung disease/pneumonitis, headache, nausea |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols based on published studies of eribulin-based ADCs.

In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic activity of the ADC against various cancer cell lines.

-

Cell Culture: Culture cancer cell lines with varying target antigen expression levels under standard conditions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and free eribulin.

-

Incubation: Incubate the plates for a period of 72 to 120 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model.

Xenograft Tumor Model

This protocol outlines the steps for evaluating the in vivo efficacy of the ADC in a mouse model.

-

Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a specified volume (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, non-targeting control ADC, free eribulin).

-

Treatment Administration: Administer the treatments, typically via intravenous injection, according to the specified dosing schedule.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Analyze tumor growth inhibition and assess statistical significance between treatment groups.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of the eribulin payload is the disruption of microtubule dynamics. Upon release from the ADC within the cancer cell, eribulin binds to the plus ends of microtubules, suppressing their growth. This leads to G2/M cell cycle arrest and ultimately induces apoptosis.

Furthermore, preclinical studies have suggested that eribulin may have effects on the tumor microenvironment beyond its direct cytotoxic activity. These include the remodeling of tumor vasculature and the reversal of the epithelial-to-mesenchymal transition (EMT), which may contribute to its overall antitumor efficacy.

Conclusion and Future Directions

The conjugation of eribulin to a tumor-targeting antibody via a cleavable linker, such as the GGFG tetrapeptide, holds significant promise for the treatment of solid tumors. The available data from related eribulin-based ADCs, such as MORAb-202, demonstrate potent antitumor activity in preclinical models and encouraging efficacy in clinical trials for FRα-positive cancers. The GGFG linker offers a stable and efficient means of payload delivery, with a well-defined mechanism of intracellular cleavage.

Future research should focus on the direct preclinical and clinical evaluation of ADCs utilizing the this compound construct against a panel of solid tumors with varying target antigen expression. Head-to-head studies comparing the in vivo efficacy and safety of this compound with other linker-payload combinations will be crucial for optimizing ADC design. Furthermore, exploring the synergistic potential of this compound ADCs with other therapeutic modalities, such as immunotherapy, could open new avenues for combination treatments in solid tumors. The continued investigation and development of these next-generation ADCs are poised to make a significant impact on the landscape of cancer therapy.

References

An In-depth Technical Guide to the Enzymatic Cleavage of the GGFG Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its selective cleavage by lysosomal proteases within the tumor microenvironment ensures the targeted release of cytotoxic payloads, enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the enzymatic cleavage of the GGFG linker, including the key enzymes involved, the mechanism of cleavage, and its stability profile. Detailed experimental protocols for assessing linker cleavage and quantitative data are presented to support researchers in the development and evaluation of ADCs employing this technology.

Introduction to the GGFG Linker

The GGFG linker is a protease-sensitive cleavable linker designed for targeted drug delivery. It connects a monoclonal antibody to a potent cytotoxic agent. The stability of the linker in systemic circulation and its efficient cleavage within target cells are paramount to the success of an ADC. The GGFG linker has demonstrated favorable stability in human plasma, a critical attribute for minimizing off-target toxicity.[1]

Enzymatic Cleavage of the GGFG Linker

The cleavage of the GGFG linker is an enzyme-mediated process that primarily occurs within the lysosomal compartment of cancer cells following internalization of the ADC.

Key Enzymes Involved

The primary enzymes responsible for the hydrolysis of the GGFG peptide sequence are lysosomal cysteine proteases, with Cathepsin L being the most prominent.[2] While other cathepsins, such as Cathepsin B, are also present in the lysosome, they exhibit minimal activity towards the GGFG linker.[2] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the catalytic activity of these enzymes.[2][3]

Mechanism of Cleavage

The enzymatic cleavage of the GGFG linker occurs via hydrolysis of the peptide bond. Upon exposure to active cathepsins in the lysosome, the amide bond between the C-terminal glycine of the GGFG sequence and the self-immolative spacer or the drug itself is cleaved. This initiates a cascade that ultimately liberates the cytotoxic payload in its active form.

The general workflow for the internalization and cleavage of a GGFG-containing ADC is depicted below:

Quantitative Data

The stability and cleavage kinetics of the GGFG linker are critical parameters in ADC design. The following tables summarize key quantitative data.

Table 1: Plasma Stability of GGFG-Containing ADCs

| Species | Plasma Matrix | Incubation Time | Payload Release (%) | Reference |

| Human | Plasma | 21 days | 1-2% | |

| Human | Plasma | 28 days | No significant degradation | |

| Mouse | Plasma | 6 days | >20% (for vc-MMAE) | |

| Rat | Plasma | 6 days | >4% (for vc-MMAE) |

Note: Data for vc-MMAE is included as a relevant comparison for a peptide linker.

Table 2: Enzymatic Cleavage of GGFG Linker

| Enzyme | Relative Activity | Time for Near-Complete Release | Optimal pH | Reference |

| Cathepsin L | High | ~72 hours | 4.5 - 5.5 | |

| Cathepsin B | Minimal | - | 4.5 - 5.5 |

Specific kinetic parameters (Km, kcat) for GGFG cleavage are not widely available in the public domain and are often proprietary.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of GGFG linker cleavage.

In Vitro Cathepsin-Mediated Cleavage Assay

This protocol outlines a method to evaluate the cleavage of a GGFG linker by purified cathepsins.

Materials:

-

GGFG-ADC or GGFG-payload conjugate

-

Recombinant human Cathepsin L and Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

96-well microplate

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Prepare a stock solution of the GGFG-conjugate in an appropriate solvent (e.g., DMSO).

-

Activate Cathepsin L and B by pre-incubating in Assay Buffer for 15 minutes at 37°C.

-

In a 96-well plate, add the GGFG-conjugate to the activated enzyme solution to a final concentration of 1-10 µM.

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), quench the reaction by adding an equal volume of cold Quenching Solution.

-

Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact conjugate.

References

GGFG-Eribulin: A Technical Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGFG-Eribulin is an antibody-drug conjugate (ADC) payload that combines the potent microtubule inhibitor, eribulin, with a tetrapeptide linker (Gly-Gly-Phe-Gly). This ADC technology is designed for targeted delivery of eribulin to tumor cells, thereby enhancing its therapeutic index. Eribulin, a synthetic analog of the marine natural product halichondrin B, is known not only for its cytotoxic effects but also for its complex and multifaceted impact on the tumor microenvironment (TME). This technical guide provides an in-depth analysis of the effects of this compound on the TME, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

The GGFG linker is a critical component of this ADC, designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This targeted cleavage mechanism ensures that the active eribulin payload is released preferentially within cancer cells, minimizing systemic exposure and associated toxicities.[1]

Upon release, eribulin exerts its primary antimitotic effect by binding to the plus ends of microtubules, leading to the suppression of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis.[1] Beyond this direct cytotoxic effect, eribulin, and by extension, eribulin-ADCs, modulate the TME through several key mechanisms:

-

Vascular Remodeling: Eribulin has been shown to induce changes in the tumor vasculature, leading to improved perfusion and a reduction in hypoxia.

-

Immune Modulation: Eribulin can influence the immune landscape within the tumor, including the induction of immunogenic cell death (ICD).

-

Stromal Modification: Eribulin-ADCs have been observed to impact stromal components of the TME, such as cancer-associated fibroblasts (CAFs).

Quantitative Analysis of TME Modulation

The following tables summarize the key quantitative effects of eribulin and eribulin-ADCs on the tumor microenvironment, compiled from preclinical studies.

Table 1: Effect of Eribulin-ADC (BB-1701) on Immunogenic Cell Death (ICD) Markers

| Marker | Treatment | Cell Line | Fold Change vs. Control | Reference |

| Calreticulin Expression | 0.167 nM BB-1701 | BT-474 | ~2.5 | [2] |

| Extracellular ATP Release | 0.167 nM BB-1701 | BT-474 | ~3.0 | [2] |

Table 2: Comparative Antitumor Activity of Eribulin-ADC (MORAb-202) vs. Eribulin

| Model | Treatment | Outcome | Result | Reference |

| High FRα-expressing TNBC PDX | 5 mg/kg MORAb-202 | Tumor Regression | Long-lasting complete tumor regression (4/8 mice) | |

| High FRα-expressing TNBC PDX | 3.2 mg/kg Eribulin | Tumor Volume | Minimum relative tumor volume of 96% |

Signaling Pathways and Experimental Workflows

The multifaceted impact of this compound on the TME involves intricate signaling pathways and cellular interactions. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Signaling Pathway of this compound ADC Action

References

Preliminary In Vitro Studies of GGFG-Eribulin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro cytotoxicity of GGFG-Eribulin. As this compound is an antibody-drug conjugate (ADC) payload, its cytotoxic effects are mediated by the release of the active agent, Eribulin, following cellular internalization and cleavage of the GGFG linker. Therefore, this guide focuses on the well-documented cytotoxic properties of Eribulin as the primary determinant of this compound's in vitro efficacy.

The GGFG (Gly-Gly-Phe-Gly) linker is a peptide sequence designed to be stable in circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant within cancer cells.[1][2] Upon internalization of an ADC containing the this compound payload, the linker is cleaved, releasing Eribulin to exert its potent cytotoxic effects.[2][3]

Data Presentation: In Vitro Cytotoxicity of Eribulin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eribulin in various human cancer cell lines, demonstrating its potent cytotoxic activity across a range of tumor types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Hematologic Malignancies | |||

| K-562 | Chronic Myeloid Leukemia | 0.13 - 12.12 | [4] |

| NB4 | Acute Promyelocytic Leukemia | 0.13 - 12.12 | |

| OCI-AML3 | Acute Myeloid Leukemia | 0.13 - 12.12 | |

| Jurkat | Acute T-cell Leukemia | 0.13 - 12.12 | |

| Solid Tumors | |||

| HeLa | Cervical Cancer | 1.58 | |

| FaDu | Pharyngeal Cancer | 0.7 | |

| Various Breast Cancer Lines | Breast Cancer | < 5 | |

| Osteosarcoma Cell Lines | Osteosarcoma | Not specified | |

| Triple-Negative Breast Cancer Lines | Breast Cancer | Not specified |

Experimental Protocols

A common method to determine the in vitro cytotoxicity of compounds like Eribulin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT Assay Protocol for Eribulin Cytotoxicity

1. Cell Seeding:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Trypsinize and count the cells, ensuring high viability (>90%).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of Eribulin in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the Eribulin stock solution to achieve a range of desired concentrations.

-

Remove the culture medium from the 96-well plates and add the Eribulin dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plates for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the MTT solution.

-

Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.

-

Gently shake the plates on an orbital shaker to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Subtract the background absorbance from the absorbance of the test wells.

-

Calculate the percentage of cell viability for each Eribulin concentration relative to the untreated control.

-

Plot the cell viability against the log of the Eribulin concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of Eribulin using the MTT assay.

Signaling Pathway of Eribulin-Induced Cytotoxicity

Eribulin is a microtubule inhibitor that functions through a unique mechanism of action. It binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule dynamics results in an irreversible mitotic blockade, arresting the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

Caption: Simplified signaling pathway of Eribulin-induced cytotoxicity.

References

Methodological & Application

Application Notes and Protocols: Conjugation of GGFG-Eribulin to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This protocol details the conjugation of a GGFG-Eribulin linker-payload to a monoclonal antibody via cysteine-based conjugation. Eribulin is a potent microtubule inhibitor that induces apoptosis in rapidly dividing cells.[1] The GGFG (Gly-Gly-Phe-Gly) linker is a cathepsin-cleavable linker designed to be stable in systemic circulation and release the eribulin payload upon internalization into target tumor cells.[2]

This document provides a comprehensive, step-by-step guide for the preparation, conjugation, purification, and characterization of a this compound ADC.

Mechanism of Action of Eribulin

Eribulin exerts its cytotoxic effect by inhibiting the growth phase of microtubules without affecting the shortening phase.[1][3] It sequesters tubulin into nonproductive aggregates, which prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway of Eribulin-Induced Apoptosis

Caption: Eribulin's mechanism of action leading to apoptosis.

Experimental Workflow

The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted below.

Caption: Workflow for this compound ADC production.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Monoclonal Antibody (IgG1) | In-house/Vendor | - |

| Maleimide-GGFG-Eribulin | MedChemExpress | HY-156687 |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 77720 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Sodium Borate Buffer, pH 8.0 | Sigma-Aldrich | S9649 |

| Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | D6518 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| L-Cysteine | Sigma-Aldrich | C7352 |

| Ammonium Sulfate | Sigma-Aldrich | A4418 |

| Sodium Phosphate, Monobasic | Sigma-Aldrich | S0751 |

| Sodium Phosphate, Dibasic | Sigma-Aldrich | S0876 |

| Isopropanol | Sigma-Aldrich | I9516 |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |

| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |

Protocol for Partial Reduction of Monoclonal Antibody

This protocol aims to reduce the interchain disulfide bonds of the monoclonal antibody, exposing free thiol groups for conjugation. A target of approximately 4 free thiols per antibody is common for achieving a drug-to-antibody ratio (DAR) of around 4.

-

Buffer Exchange:

-

Prepare a buffer of 50 mM sodium borate, 50 mM sodium chloride, and 2 mM EDTA at pH 7.5.

-

If the monoclonal antibody (mAb) is in a different buffer, perform a buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Reduction Reaction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add TCEP to the mAb solution to a final molar ratio of approximately 2.5 to 3.0 moles of TCEP per mole of mAb. The optimal ratio may need to be determined empirically for each specific antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

-

Removal of Excess Reducing Agent:

-

Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA. This step is critical to prevent the quenching of the maleimide-linker drug in the subsequent step.

-

Protocol for Conjugation of Maleimide-GGFG-Eribulin

This protocol describes the conjugation of the maleimide-activated this compound to the reduced monoclonal antibody.

-

Preparation of Drug-Linker Solution:

-

Dissolve the Maleimide-GGFG-Eribulin in anhydrous DMSO to a stock concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Conjugation Reaction:

-

Cool the reduced mAb solution from the previous step to 4°C.

-

Add the Maleimide-GGFG-Eribulin stock solution to the reduced mAb solution to a final molar excess of 5-10 fold of the drug-linker over the antibody. The optimal molar excess should be determined experimentally.

-

The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour with gentle agitation, protected from light. The reaction should be performed at a pH between 6.5 and 7.5 to ensure specific reaction of the maleimide with the thiol groups.

-

-

Quenching the Reaction:

-

To quench any unreacted maleimide groups, add a 20-fold molar excess of L-cysteine over the initial amount of Maleimide-GGFG-Eribulin.

-

Incubate for an additional 30 minutes at room temperature.

-

Protocol for Purification of the Antibody-Drug Conjugate

Hydrophobic Interaction Chromatography (HIC) is a standard method for purifying ADCs and separating species with different drug-to-antibody ratios.

-

HIC Buffers:

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

-

-

Sample Preparation:

-

Adjust the quenched conjugation reaction mixture to a final concentration of approximately 0.5 M ammonium sulfate by adding Mobile Phase A.

-

-

HIC Procedure:

-

Equilibrate the HIC column (e.g., a Phenyl Sepharose or similar resin) with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B).

-

Load the prepared sample onto the column.

-

Elute the ADC using a linear gradient from high salt (e.g., 33.3% Mobile Phase B) to low salt (100% Mobile Phase B) over approximately 30 column volumes.

-

Collect fractions and analyze for protein concentration (A280) and DAR.

-

Pool the fractions containing the desired ADC species.

-

-

Final Buffer Exchange:

-

Perform a final buffer exchange of the pooled ADC fractions into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column or TFF.

-

Protocol for Characterization of the Antibody-Drug Conjugate

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation:

-

Dilute the purified ADC to a concentration of approximately 1 mg/mL in an appropriate buffer.

-

-

LC-MS Analysis:

-

LC System: Use a reverse-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic solvent concentration is used to elute the ADC.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF) is used to acquire the mass spectra of the intact ADC.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3, etc. drugs attached).

-

Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative peak areas in the deconvoluted spectrum.

-

Data Presentation

Table 1: Summary of Conjugation Reaction Parameters

| Parameter | Recommended Value |

| mAb Concentration | 5-10 mg/mL |

| Reducing Agent (TCEP) Molar Ratio | 2.5 - 3.0 : 1 (TCEP:mAb) |

| Reduction Incubation Time/Temp | 1-2 hours at 37°C |

| Drug-Linker Molar Excess | 5 - 10 : 1 (Maleimide-GGFG-Eribulin:mAb) |

| Conjugation Incubation Time/Temp | 1-2 hours at 4°C or 1 hour at room temperature |

| Quenching Agent (L-Cysteine) | 20-fold molar excess over drug-linker |

Table 2: HIC Purification Parameters

| Parameter | Condition |

| Column Resin | Phenyl Sepharose or equivalent |

| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 |

| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |

| Elution Gradient | Linear gradient from high to low salt concentration |